Home > Products > Screening Compounds P104642 > RepaglinideN-Oxide
RepaglinideN-Oxide -

RepaglinideN-Oxide

Catalog Number: EVT-13582909
CAS Number:
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Repaglinide N-Oxide is a derivative of repaglinide, an oral antihyperglycemic agent primarily used for managing type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of medications, which function as insulin secretagogues by stimulating insulin release from pancreatic beta cells. This compound is particularly notable for its rapid action and short duration, making it effective for controlling postprandial blood glucose levels.

Source

The primary source of information on repaglinide and its derivatives includes scientific literature, patents, and databases such as DrugBank and PubChem. Repaglinide was developed in the early 1980s and has been extensively studied for its pharmacological properties and synthesis methods.

Classification

Repaglinide N-Oxide is classified under the following categories:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Piperidines
  • Sub Class: Phenylpiperidines
Synthesis Analysis

Methods

The synthesis of repaglinide N-Oxide typically involves the oxidation of repaglinide. Various methods have been documented, including:

  1. Oxidation with Hydrogen Peroxide: This method employs hydrogen peroxide in the presence of a catalyst to convert the nitrogen atom in repaglinide to its N-Oxide form.
  2. Electrochemical Oxidation: This technique utilizes electrochemical cells to facilitate the oxidation process, often yielding high purity and efficiency.
  3. Chemical Oxidation: Reagents such as m-chloroperbenzoic acid can be used to achieve the desired N-Oxide conversion.

Technical Details

The synthesis generally requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products. The total yield from these processes can vary but is often reported to be high due to the efficiency of modern synthetic techniques.

Molecular Structure Analysis

Structure

Repaglinide N-Oxide retains the core structure of repaglinide with an added N-Oxide functional group. The molecular formula is C27H36N2O4C_{27}H_{36}N_{2}O_{4}, with a molar mass of approximately 452.6 g/mol.

Data

  • Melting Point: The melting point of repaglinide is reported to be between 126 °C and 128 °C.
  • Structural Representation: The compound's structure can be represented using various chemical notation systems, including SMILES and InChI formats.
Chemical Reactions Analysis

Reactions

Repaglinide N-Oxide can undergo several chemical reactions:

  • Reduction Reactions: The N-Oxide group can be reduced back to a secondary amine under specific conditions.
  • Hydrolysis: In certain environments, hydrolysis may occur, impacting the stability and efficacy of the compound.
  • Reactions with Electrophiles: The presence of the N-Oxide group makes it susceptible to nucleophilic attack by electrophiles.

Technical Details

The reactivity profile of repaglinide N-Oxide suggests that it may participate in diverse organic transformations, which could be exploited in medicinal chemistry for developing new therapeutic agents.

Mechanism of Action

The mechanism by which repaglinide N-Oxide operates is closely related to that of its parent compound, repaglinide. It enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner. The process involves:

  1. Binding to ATP-sensitive potassium channels on the beta cell membrane.
  2. Closing these channels leads to membrane depolarization.
  3. This depolarization opens voltage-gated calcium channels, resulting in increased intracellular calcium levels.
  4. Elevated calcium levels trigger exocytosis of insulin granules.

This mechanism effectively lowers postprandial blood glucose levels by promoting insulin release when glucose levels are elevated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Repaglinide N-Oxide appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, particularly in oxidation-reduction reactions.
Applications

Repaglinide N-Oxide primarily finds applications in:

  • Pharmaceutical Research: As a potential lead compound for developing new antidiabetic medications with improved efficacy or safety profiles.
  • Mechanistic Studies: Investigating insulin secretion pathways and their modulation by various compounds.
  • Analytical Chemistry: Serving as a reference standard in assays measuring repaglinide levels or studying its metabolic pathways.
Synthesis and Formation Pathways

Process-Related Impurity Generation in Repaglinide Synthesis

Repaglinide synthesis involves multi-step reactions where N-oxidation can occur as an unintended side reaction. The core structure contains a piperidine nitrogen, a tertiary amine susceptible to oxidation under specific conditions. Key factors influencing N-oxide impurity formation include:

  • Oxidizing Agents: Residual peroxides or strong oxidants (e.g., hydrogen peroxide, peracids) used during synthesis or purification can oxidize the piperidine nitrogen. Patent routes (TW201002668A) often employ oxidizing conditions for other transformations, creating risk environments for N-oxide formation [4].
  • Reaction Solvents and Catalysts: Polar aprotic solvents (e.g., DMF, acetonitrile) and certain metal catalysts can facilitate oxidation at elevated temperatures. The presence of trace metals (e.g., Fe³⁺, Cu²⁺) can act as catalysts for aerial oxidation during prolonged reaction steps like amidation or condensation [4].
  • Post-Synthesis Processing: Drying steps under oxygen atmosphere or elevated temperatures can promote oxidation of the final API if stabilizers (antioxidants) are insufficient.

Impurity Control Strategies:

  • Use of inert atmospheres (N₂, Ar) during synthesis and purification.
  • Strict control of reaction temperature and time, especially during oxidation-prone steps.
  • Introduction of reducing agents (e.g., sodium sulfite, ascorbic acid) in workup solutions.
  • Robust purification via recrystallization or chromatography to separate polar N-oxide impurities.

Table 1: Key Factors Influencing Repaglinide N-Oxide Formation During Synthesis

Synthesis StageRisk Factors for N-OxidationMitigation Strategies
Oxidation StepsResidual peroxides, strong oxidantsPrecise stoichiometry; quenching of oxidants
High-Temperature StepsProlonged heating, aerial oxygenInert atmosphere; temperature optimization
Catalyst UseTrace metal contaminants (Fe, Cu)High-purity reagents; chelating agents
Drying/PackagingOxygen exposure, moistureVacuum drying; antioxidant co-formulants

Metabolic Pathways Leading to N-Oxide Formation In Vivo

Repaglinide undergoes extensive hepatic metabolism, primarily via CYP-mediated oxidation and UGT-mediated glucuronidation. N-oxidation is a minor pathway compared to dominant routes like aromatic hydroxylation (M4), dealkylation (M1), and acyl glucuronidation (M7). The proposed metabolic sequence includes:

  • Initial Hepatic Uptake: Repaglinide enters hepatocytes via OATP1B1 transporters, where it becomes accessible to metabolizing enzymes [1].
  • Cytochrome P450 Oxidation: The piperidine nitrogen undergoes oxidation primarily by CYP3A4, forming the polar N-oxide metabolite. This competes with:
  • CYP2C8-mediated aromatic hydroxylation (major pathway forming M4) [1] [2].
  • CYP3A4-mediated N-dealkylation (forming M1) [1] [6].
  • Excretion: Repaglinide N-oxide, being highly water-soluble, is likely excreted predominantly in bile (∼90% of total repaglinide-related excretion) or urine (∼8%), consistent with parent drug elimination [2] [6].

N-oxide formation represents a detoxification pathway. The reaction increases molecular polarity, reduces membrane permeability, and facilitates elimination, minimizing systemic exposure to the parent compound.

Enzymatic Mechanisms of N-Oxidation via Cytochrome P450 Isoforms

The formation of Repaglinide N-oxide is catalyzed predominantly by hepatic cytochrome P450 (CYP) enzymes, specifically isoforms within the 3A and 2C subfamilies. The mechanism involves:

  • Catalytic Cycle:
  • Repaglinide binds near the heme iron in the CYP enzyme active site, positioning the piperidine nitrogen for oxidation.
  • Molecular oxygen binds to the reduced heme iron (Fe²⁺), forming a ferrous-dioxygen complex.
  • Electron transfer reduces this complex to a ferric-peroxo species.
  • Protonation forms a ferric-hydroperoxo intermediate.
  • A second protonation leads to O-O bond cleavage, releasing water and forming the highly reactive ferryl-oxo species (Compound I, Por⁺•Fe⁴⁺=O).
  • Compound I abstracts an electron from the piperidine nitrogen, forming a nitrogen radical cation.
  • Oxygen rebound from Compound I to the nitrogen radical creates the N-oxide.
  • The metabolite is released, regenerating the enzyme.
  • Isoform Specificity:
  • CYP3A4: Primary enzyme responsible for repaglinide N-oxidation due to its large active site accommodating repaglinide's bulky structure and high hepatic abundance. In vitro studies using recombinant enzymes and chemical inhibitors confirm its dominant role [1] [6].
  • CYP2C8: Contributes significantly to overall repaglinide clearance but favors aromatic hydroxylation (M4 formation) over N-oxidation. Its role in N-oxide formation is minor compared to CYP3A4 [1].
  • Other CYPs (CYP2C9, CYP3A5): Exhibit minimal N-oxidation activity towards repaglinide based on kinetic profiling [1].

  • Kinetics and Modulation:

  • N-oxidation exhibits Michaelis-Menten kinetics. Kₘ values are relatively high (indicating lower affinity) compared to other repaglinide oxidation pathways.
  • Inhibitors: Ketoconazole (CYP3A4 inhibitor) significantly reduces N-oxide formation in vitro [1] [7].
  • Inducers: Rifampicin (CYP3A4 inducer) would be expected to increase N-oxide formation, potentially impacting parent drug clearance.

Table 2: Cytochrome P450 Isoforms Involved in Repaglinide N-Oxidation

CYP IsoformRelative Contribution to N-OxidationPrimary Repaglinide Metabolic PathwaysKey Modulators
CYP3A4MajorN-Oxidation, N-dealkylation (M1)Ketoconazole (Inhibitor), Rifampicin (Inducer)
CYP2C8MinorAromatic hydroxylation (M4)Gemfibrozil glucuronide (Inhibitor)
CYP2C9NegligibleMinor hydroxylation pathwaysFluconazole (Inhibitor)
CYP3A5Negligible/LowSimilar to CYP3A4 (lower activity)

Properties

Product Name

RepaglinideN-Oxide

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-oxidopiperidin-1-ium-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29(33)14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1

InChI Key

TZLRUXDWYSNYRF-QHCPKHFHSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.